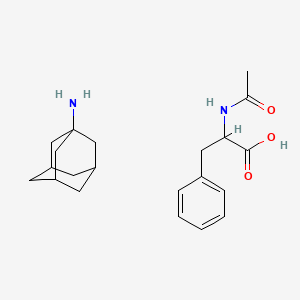
Troglitazone quinone
Übersicht
Beschreibung
Troglitazone quinone is an aromatic ether and a thiazolidinone.
Wissenschaftliche Forschungsanwendungen
Metabolic Activation and Hepatotoxicity
- Troglitazone, a thiazolidinedione, has been associated with severe hepatic injury due to its metabolic activation, leading to the formation of reactive metabolites such as troglitazone quinone (M-3). This metabolite was investigated for its role in hepatotoxic reactions, including apoptosis in hepatocytes, and was found to contribute significantly to liver injury (Yokoi, 2006). Troglitazone-induced hepatocyte death through apoptosis was further elucidated, highlighting the distinct cytotoxic nature of its quinone metabolite (Yamamoto et al., 2001).
Enzymatic Catalysis and Metabolite Formation
- Studies have shown that human and rat cytochrome P450 enzymes (CYP3A) catalyze the formation of troglitazone quinone, an atypical oxidation reaction. This quinone formation process is a crucial step in understanding the drug’s metabolic pathways and potential toxicity (He et al., 2001). Another study focusing on the incorporation of oxygen from water into troglitazone quinone by cytochrome P450 and myeloperoxidase further expands our understanding of the complex biochemical transformations of this compound (He et al., 2004).
Insights from Quantum Chemical Studies
- A deeper investigation into the reactive metabolites of Troglitazone was conducted using quantum chemical studies. This research provided new insights into the possible metabolic pathways, particularly focusing on the formation of o-quinone methide, a significant reactive metabolite of Troglitazone (Dixit & Bharatam, 2011).
Electrophilic Metabolites and Hepatotoxicity
- The formation of electrophilic metabolites of troglitazone, including the quinone methide, has been linked to severe hepatotoxicity. Research into these metabolites revealed novel biotransformation pathways and their potential role in drug-induced liver injury (Kassahun et al., 2001).
Eigenschaften
Produktname |
Troglitazone quinone |
|---|---|
Molekularformel |
C24H27NO6S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29) |
InChI-Schlüssel |
QUTRCNCTMKKAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


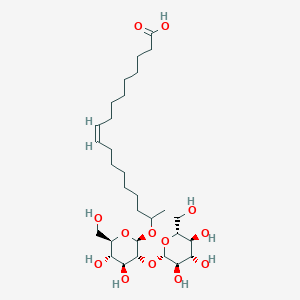

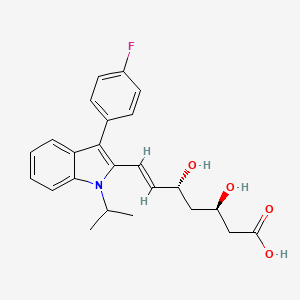
![(Z)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1243204.png)
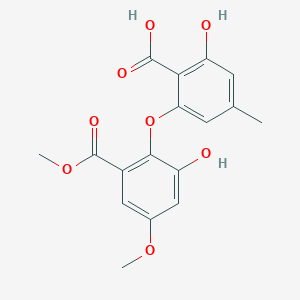
![(2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1243206.png)


![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1243210.png)
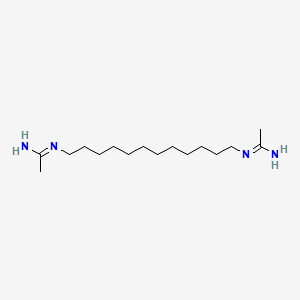
![16,16-Diethoxy-15,15-dimethyl-2-azoniatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene](/img/structure/B1243213.png)
